molecular formula C10H8F3N3O2 B12861287 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione

Cat. No.: B12861287
M. Wt: 259.18 g/mol
InChI Key: QWLDDXOTSSLMBL-LEKURXNJSA-N
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Description

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and pyrimidinylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with pyrimidin-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production requirements, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and pyrimidinylamino groups into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl and pyrimidinylamino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is unique due to the presence of both trifluoromethyl and pyrimidinylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]pent-3-en-2-one

InChI

InChI=1S/C10H8F3N3O2/c1-6(17)7(8(18)10(11,12)13)5-16-9-14-3-2-4-15-9/h2-5,18H,1H3/b8-7+,16-5+

InChI Key

QWLDDXOTSSLMBL-LEKURXNJSA-N

Isomeric SMILES

CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=NC=CC=N1

Canonical SMILES

CC(=O)C(=C(C(F)(F)F)O)C=NC1=NC=CC=N1

Origin of Product

United States

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